molecular formula C21H31ClN2O B15186402 N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide CAS No. 155125-72-7

N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide

Cat. No.: B15186402
CAS No.: 155125-72-7
M. Wt: 362.9 g/mol
InChI Key: DAUUSDZVHHGBMF-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a chlorinated pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps:

    Formation of the Piperidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pentenyl Chain: The chlorinated pentenyl chain can be introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the Phenyl Group: This can be achieved through nucleophilic substitution reactions.

    Final Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.

    Reduction: Reduction reactions could target the double bond in the pentenyl chain or the carbonyl group in the amide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl ring or the chlorinated pentenyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ could be used.

    Substitution: Reagents such as halides, Grignard reagents, or organolithium compounds are common.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide could have various applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions or enzyme inhibition.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Use as a precursor in the manufacture of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Chloro-3-methyl-3-pentenyl)-4-piperidinyl)-N-phenylacetamide
  • N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylbutanamide

Uniqueness

The uniqueness of N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide lies in its specific structural features, such as the combination of the chlorinated pentenyl chain and the piperidine ring, which may confer unique chemical and biological properties.

Properties

CAS No.

155125-72-7

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

IUPAC Name

N-[1-[(Z)-4-chloro-3-methylpent-3-enyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C21H31ClN2O/c1-5-21(25)24(19-9-7-6-8-10-19)20-12-14-23(15-17(20)3)13-11-16(2)18(4)22/h6-10,17,20H,5,11-15H2,1-4H3/b18-16-

InChI Key

DAUUSDZVHHGBMF-VLGSPTGOSA-N

Isomeric SMILES

CCC(=O)N(C1CCN(CC1C)CC/C(=C(/C)\Cl)/C)C2=CC=CC=C2

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC(=C(C)Cl)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.